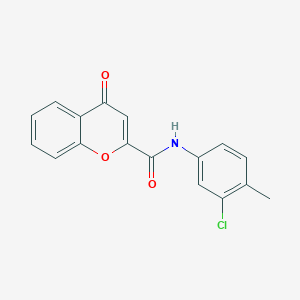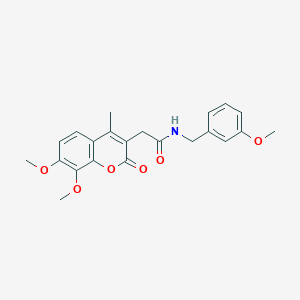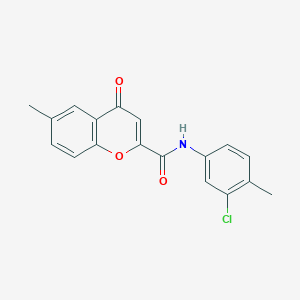![molecular formula C18H11ClF2N2O2S B11391984 4-Fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate](/img/structure/B11391984.png)
4-Fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-FLUOROPHENYL 5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of fluorophenyl and chlorophenyl groups attached to a pyrimidine ring, along with a carboxylate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUOROPHENYL 5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Fluorophenyl and Chlorophenyl Groups: The fluorophenyl and chlorophenyl groups are introduced via nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and high temperatures to facilitate the substitution.
Attachment of the Carboxylate Group: The carboxylate group is introduced through esterification reactions, typically using carboxylic acids and alcohols in the presence of acid catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-FLUOROPHENYL 5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Strong bases such as sodium hydride or potassium tert-butoxide, high temperatures, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-FLUOROPHENYL 5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-FLUOROPHENYL 5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-FLUOROPHENYL 5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE: shares similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of 4-FLUOROPHENYL 5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C18H11ClF2N2O2S |
|---|---|
Poids moléculaire |
392.8 g/mol |
Nom IUPAC |
(4-fluorophenyl) 5-chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C18H11ClF2N2O2S/c19-15-9-22-18(26-10-11-1-3-12(20)4-2-11)23-16(15)17(24)25-14-7-5-13(21)6-8-14/h1-9H,10H2 |
Clé InChI |
GQECMVKBMCEAKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(=O)OC3=CC=C(C=C3)F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11391901.png)

![6-(4-methoxyphenyl)-N-(2-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391908.png)



![1-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11391942.png)
![4-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11391947.png)
![N-{5-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide](/img/structure/B11391953.png)
![4-(3-ethoxy-4-propoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11391954.png)

![1-(3,4-dimethylphenyl)-3-methyl-6-pyridin-4-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11391993.png)
![3-tert-butyl-5,9-dimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11391994.png)

